2-(Perfluoroethyl)pyrimidin-5-ol
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Overview
Description
2-(Perfluoroethyl)pyrimidin-5-ol is a heterocyclic compound with the molecular formula C6H3F5N2O. It is characterized by the presence of a pyrimidine ring substituted with a perfluoroethyl group at the 2-position and a hydroxyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Perfluoroethyl)pyrimidin-5-ol typically involves the introduction of the perfluoroethyl group into the pyrimidine ring. One common method is the reaction of 2-chloropyrimidine with perfluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography are often employed to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Perfluoroethyl)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The perfluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 2-(Perfluoroethyl)pyrimidin-5-one.
Reduction: Formation of this compound.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Perfluoroethyl)pyrimidin-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 2-(Perfluoroethyl)pyrimidin-5-ol involves its interaction with specific molecular targets. The perfluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The hydroxyl group at the 5-position can form hydrogen bonds with target proteins, influencing their conformation and function .
Comparison with Similar Compounds
- 2-(Perfluoromethyl)pyrimidin-5-ol
- 2-(Perfluoropropyl)pyrimidin-5-ol
- 2-(Perfluorobutyl)pyrimidin-5-ol
Comparison: 2-(Perfluoroethyl)pyrimidin-5-ol is unique due to the specific length and properties of the perfluoroethyl group. Compared to its analogs, it offers a balance between lipophilicity and reactivity, making it suitable for a wider range of applications. The presence of the hydroxyl group at the 5-position also provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry .
Properties
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)pyrimidin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F5N2O/c7-5(8,6(9,10)11)4-12-1-3(14)2-13-4/h1-2,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUXNKLVDFCEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(C(F)(F)F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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